3-Chloropyridine-4-carbohydrazide
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Overview
Description
3-Chloropyridine-4-carbohydrazide is a derivative of isonicotinic acid hydrazide, which is known for its significant role in medicinal chemistry, particularly in the treatment of tuberculosis. This compound is characterized by the presence of a chlorine atom at the third position of the pyridine ring, which can influence its chemical and biological properties.
Mechanism of Action
Target of Action
3-Chloroisonicotinic acid hydrazide is a derivative of isoniazid , which is an antibiotic used to treat mycobacterial infections . The primary targets of isoniazid are organisms of the genus Mycobacterium, specifically M. tuberculosis, M. bovis, and M. kansasii . It is a highly specific agent, ineffective against other microorganisms .
Mode of Action
Isoniazid, and by extension 3-Chloroisonicotinic acid hydrazide, is a prodrug and must be activated by bacterial catalase . Specifically, activation is associated with the reduction of the mycobacterial ferric KatG catalase-peroxidase by hydrazine and reaction with oxygen to form an oxyferrous enzyme complex .
Biochemical Pathways
The activated form of the drug interferes with the synthesis of mycolic acid, a key component of the mycobacterial cell wall . This disruption in mycolic acid synthesis leads to a weakening of the cell wall and eventual cell death .
Pharmacokinetics
Isoniazid is well-absorbed orally and widely distributed throughout body tissues and fluids . It is metabolized in the liver and excreted primarily in the urine
Result of Action
The result of the action of 3-Chloroisonicotinic acid hydrazide is the inhibition of mycobacterial growth . By disrupting the synthesis of mycolic acid, the drug weakens the bacterial cell wall, leading to cell death . This results in the effective treatment of mycobacterial infections .
Action Environment
The action of 3-Chloroisonicotinic acid hydrazide, like isoniazid, can be influenced by environmental factors. For example, the drug’s efficacy can be affected by the pH of the environment, with acidic conditions reducing its activity . Additionally, the drug’s stability could be influenced by temperature and humidity
Biochemical Analysis
Biochemical Properties
It is known that isoniazid, a related compound, plays a significant role in biochemical reactions, particularly in the treatment of tuberculosis
Cellular Effects
Related compounds such as isoniazid have been shown to have significant effects on various types of cells and cellular processes
Molecular Mechanism
Isoniazid, a related compound, is known to inhibit the synthesis of mycoloic acids, an essential component of the bacterial cell wall . It is possible that 3-Chloroisonicotinic acid hydrazide may have a similar mechanism of action, but this has not been confirmed.
Temporal Effects in Laboratory Settings
It is known that isoniazid, a related compound, can cause convulsions, psychoses, and peripheral neuropathy as side-reactions
Dosage Effects in Animal Models
Isoniazid, a related compound, is known to be used in the treatment of tuberculosis, suggesting that it may have significant effects at certain dosages
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Chloropyridine-4-carbohydrazide typically involves the reaction of 3-chloronicotinic acid with hydrazine hydrate. The reaction is usually carried out in an organic solvent such as ethanol or methanol under reflux conditions. The general reaction scheme is as follows:
3-Chloronicotinic acid+Hydrazine hydrate→3-Chloroisonicotinic acid hydrazide
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems can enhance the efficiency and safety of the production process.
Chemical Reactions Analysis
Types of Reactions
3-Chloropyridine-4-carbohydrazide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of hydrazine derivatives.
Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Nucleophiles like amines, thiols, and alkoxides can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of oxides and other oxygenated derivatives.
Reduction: Formation of hydrazine derivatives.
Substitution: Formation of substituted isonicotinic acid hydrazides with various functional groups.
Scientific Research Applications
3-Chloropyridine-4-carbohydrazide has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Studied for its potential antimicrobial and anticancer properties.
Medicine: Investigated for its role in the treatment of tuberculosis and other bacterial infections.
Industry: Utilized in the development of new materials and chemical processes.
Comparison with Similar Compounds
Similar Compounds
Isonicotinic acid hydrazide: A well-known antitubercular agent.
Nicotinic acid hydrazide: Similar structure but lacks the chlorine atom.
Pyridine-4-carbohydrazide: Another derivative with similar biological activities.
Uniqueness
3-Chloropyridine-4-carbohydrazide is unique due to the presence of the chlorine atom, which can enhance its chemical reactivity and biological activity. This modification can lead to improved efficacy and selectivity in its applications compared to its non-chlorinated counterparts.
Properties
IUPAC Name |
3-chloropyridine-4-carbohydrazide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6ClN3O/c7-5-3-9-2-1-4(5)6(11)10-8/h1-3H,8H2,(H,10,11) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WGUPYALUHLBFGL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=CC(=C1C(=O)NN)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6ClN3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
171.58 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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